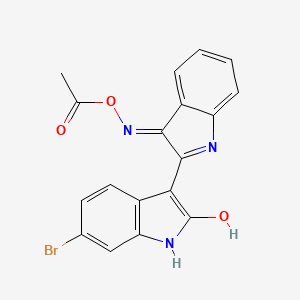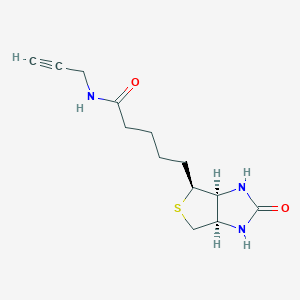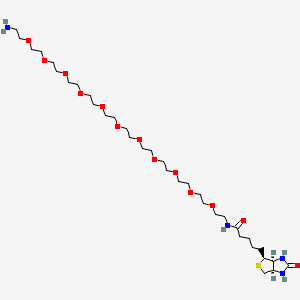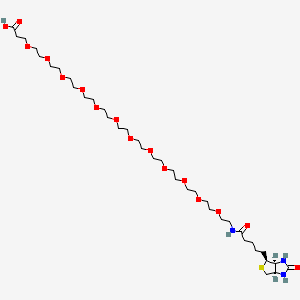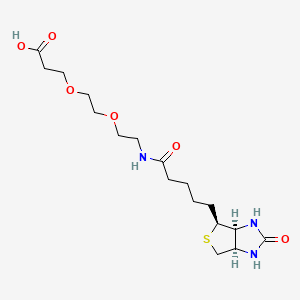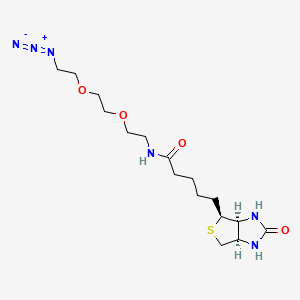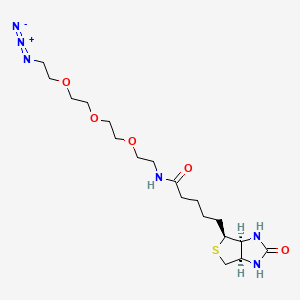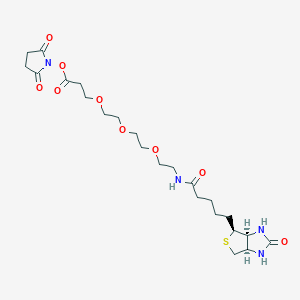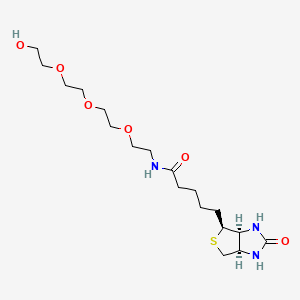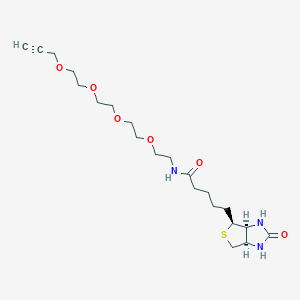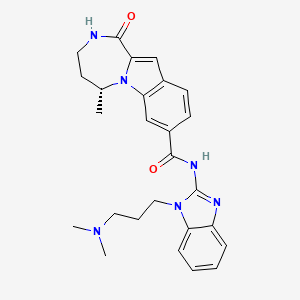
BIX 02565
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
It has been identified as a potential drug candidate and is available as a chemical probe for research purposes . This compound is of significant interest due to its ability to target specific kinases, which play crucial roles in various cellular processes and diseases.
Mechanism of Action
Target of Action
BIX 02565, also known as (5R)-N-[1-[3-(dimethylamino)propyl]benzimidazol-2-yl]-5-methyl-1-oxo-2,3,4,5-tetrahydro-[1,4]diazepino[1,2-a]indole-8-carboxamide, is a highly potent inhibitor of the ribosomal S6 kinase (RSK) isoforms . RSK is part of the AGC subfamily in the human kinome and is activated by growth factors, cytokines, peptide hormones, and neurotransmitters that stimulate the Ras-ERK pathway .
Mode of Action
This compound inhibits RSK kinases in the nanomolar range . It also demonstrates inhibition of adrenergic receptor subtypes and the imidazoline I2 receptor . The compound has been extensively characterized on a standardized kinase panel, proving to have a relatively high selectivity .
Pharmacokinetics
This compound has excellent pharmacokinetics in rodents . In vitro DMPK and CMC parameters indicate that the compound has a logP of 3.39, a CACO permeability at pH 7.4 of 4.4 *10^-6 cm/s, and a CACO efflux ratio of 16.6 . The compound also shows microsomal stability (human/rat) of less than 30/10 .
Result of Action
In an animal model, this compound showed a dose-dependent decrease in mean arterial pressure accompanied by bradycardia . The off-target pharmacology of this compound makes it potentially difficult to distinguish efficacy as a result of off-target RSK2 .
Action Environment
It is known that the compound is well suited for both in vitro and in vivo experiments . Its overall balanced profile makes it an attractive compound to study the role of RSK kinases .
Biochemical Analysis
Biochemical Properties
BIX 02565 has been extensively characterized on a standardized kinase panel, proving to have a relatively high selectivity . It demonstrates inhibition of adrenergic receptor subtypes and the imidazoline I2 receptor . This compound interacts with these enzymes and proteins, altering their function and thereby influencing biochemical reactions .
Cellular Effects
This compound influences cell function by inhibiting the activity of RSK2, a kinase involved in various cellular processes including cell signaling pathways, gene expression, and cellular metabolism . By inhibiting RSK2, this compound can alter these processes and thereby influence the function of the cell .
Molecular Mechanism
The molecular mechanism of this compound involves binding to RSK2 and inhibiting its activity . This inhibition can lead to changes in gene expression and other molecular effects . This compound exerts its effects at the molecular level through these binding interactions and changes in enzyme activity .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time . This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages . At high doses, this compound can have toxic or adverse effects . These dosage effects have been observed in studies using animal models .
Metabolic Pathways
This compound is involved in metabolic pathways through its interaction with RSK2 . This interaction can affect metabolic flux or metabolite levels .
Preparation Methods
The synthesis of BI00645435 involves multiple steps, including the preparation of intermediates and the final coupling reactions. The exact synthetic routes and reaction conditions are proprietary and not publicly disclosed. general methods for synthesizing kinase inhibitors typically involve the use of organic solvents, catalysts, and specific reaction conditions to achieve the desired chemical structure . Industrial production methods would likely involve scaling up these laboratory procedures while ensuring consistency, purity, and safety.
Chemical Reactions Analysis
BI00645435 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group with another. Common reagents include halogens and nucleophiles.
Hydrolysis: This reaction involves the breaking of chemical bonds by the addition of water. .
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may yield reduced forms of the compound.
Scientific Research Applications
BI00645435 has a wide range of scientific research applications, including:
Chemistry: It is used as a chemical probe to study kinase activity and inhibition. Researchers use it to investigate the structure-activity relationships of kinase inhibitors.
Biology: It is used to study cellular signaling pathways and the role of kinases in various biological processes. It helps in understanding how kinases regulate cell growth, differentiation, and apoptosis.
Medicine: It has potential therapeutic applications in treating diseases such as cancer, where dysregulated kinase activity is a common feature. It is used in preclinical studies to evaluate its efficacy and safety as a drug candidate.
Industry: It is used in the development of new drugs and therapeutic agents. .
Comparison with Similar Compounds
BI00645435 is unique in its specificity and potency as a kinase inhibitor. Similar compounds include:
BIX 02565: Another kinase inhibitor with a similar structure and mechanism of action.
BIX-02565: A variant of this compound with slight modifications in its chemical structure.
cpd 24: A compound with similar kinase inhibitory properties but different chemical structure.
These compounds share similar mechanisms of action but may differ in their specificity, potency, and pharmacokinetic properties. BI00645435 stands out due to its high specificity and potential therapeutic applications.
Properties
IUPAC Name |
(5R)-N-[1-[3-(dimethylamino)propyl]benzimidazol-2-yl]-5-methyl-1-oxo-2,3,4,5-tetrahydro-[1,4]diazepino[1,2-a]indole-8-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H30N6O2/c1-17-11-12-27-25(34)23-15-18-9-10-19(16-22(18)32(17)23)24(33)29-26-28-20-7-4-5-8-21(20)31(26)14-6-13-30(2)3/h4-5,7-10,15-17H,6,11-14H2,1-3H3,(H,27,34)(H,28,29,33)/t17-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHMXXVNQAFCXKK-QGZVFWFLSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCNC(=O)C2=CC3=C(N12)C=C(C=C3)C(=O)NC4=NC5=CC=CC=C5N4CCCN(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CCNC(=O)C2=CC3=C(N12)C=C(C=C3)C(=O)NC4=NC5=CC=CC=C5N4CCCN(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H30N6O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
458.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Q1: What is the primary mechanism of action of BIX02565?
A1: BIX02565 is a selective inhibitor of ribosomal S6 kinase (RSK). [, ] It exerts its effects by binding to RSK and preventing the phosphorylation of downstream targets. One such target is the Na+/H+ exchanger 1 (NHE1), which plays a crucial role in cardiomyocyte death during ischemia/reperfusion injury. [] By inhibiting RSK, BIX02565 reduces NHE1 phosphorylation at serine 703, thereby limiting its activity and protecting cardiac cells. []
Q2: How does BIX02565 compare to other RSK inhibitors, specifically in the context of NHE1 activity?
A2: While both BIX02565 and the dominant-negative RSK (DN-RSK) demonstrate cardioprotective effects, BIX02565 offers a unique advantage. [] Unlike some NHE1 inhibitors that block both agonist-stimulated and basal NHE1 activity (the latter being essential for cell survival), BIX02565 selectively inhibits the agonist-stimulated activity of NHE1. [] This selectivity makes it a potentially safer therapeutic option for conditions like myocardial infarction.
Q3: Are there any concerns regarding the specificity of BIX02565?
A3: Research suggests that BIX02565 might interact with kinases other than its intended target, RSK. [] Studies using a combination of SILAC (stable isotope labelling by amino acids in cell culture) and nucleotide acyl phosphate labelling revealed that BIX02565 interacts with kinases like Slk, Lok, and Mst1, albeit to a lesser extent than another RSK inhibitor, BI-D1870. [] This finding highlights the need for careful interpretation of results obtained using BIX02565 and emphasizes the importance of considering potential off-target effects.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

